molecular formula C28H36O4 B15139963 Withasomniferolide B

Withasomniferolide B

Cat. No.: B15139963
M. Wt: 436.6 g/mol
InChI Key: IVEUAUDBLGDYAW-ZJOYFJNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Withasomniferolide B undergoes various chemical reactions typical of withanolides. These reactions include:

    Oxidation: Withanolides can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present on the withanolide structure.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the lactone ring or the steroidal backbone.

Scientific Research Applications

Withasomniferolide B has several scientific research applications:

Comparison with Similar Compounds

Withasomniferolide B is one of several withanolides isolated from Withania somnifera. Similar compounds include:

What sets this compound apart is its specific ability to modulate the GABA A receptor, which may offer unique therapeutic benefits .

Properties

Molecular Formula

C28H36O4

Molecular Weight

436.6 g/mol

IUPAC Name

(2R)-2-[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1-oxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C28H36O4/c1-16-15-24(32-25(30)17(16)2)28(5,31)22-12-11-20-19-10-9-18-7-6-8-23(29)27(18,4)21(19)13-14-26(20,22)3/h6-10,19-22,24,31H,11-15H2,1-5H3/t19-,20-,21-,22-,24+,26-,27-,28+/m0/s1

InChI Key

IVEUAUDBLGDYAW-ZJOYFJNASA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C=CC5=CC=CC(=O)[C@]45C)C)O)C

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C=CC5=CC=CC(=O)C45C)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.